3,4-Dihydroxycyclobutane-1,2-dione
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Overview
Description
3,4-Dihydroxy-3-cyclobutene-1,2-dione, commonly known as squaric acid, is a unique organic compound with the molecular formula C4H2O4. It is characterized by a cyclobutene ring with two hydroxyl groups and two ketone groups. This compound is widely used in bioorganic and medicinal chemistry due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dihydroxy-3-cyclobutene-1,2-dione can be synthesized through various methods. One common approach involves the oxidation of squaric acid derivatives. The reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods: In industrial settings, the production of 3,4-Dihydroxy-3-cyclobutene-1,2-dione often involves the use of large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydroxy-3-cyclobutene-1,2-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides and acyl chlorides in the presence of a base such as pyridine.
Major Products: The major products formed from these reactions include various squaric acid derivatives, which are used in the synthesis of dyes, pharmaceuticals, and other organic compounds .
Scientific Research Applications
3,4-Dihydroxy-3-cyclobutene-1,2-dione has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: It serves as an inhibitor of enzymes such as glyoxylase and transketolase, making it valuable in biochemical studies.
Medicine: Its derivatives are used in the development of pharmaceuticals, particularly in the treatment of alopecia and warts.
Industry: It is employed in the production of squarylium dyes, which are used in fluorescence detection and photoconducting materials
Mechanism of Action
The mechanism of action of 3,4-Dihydroxy-3-cyclobutene-1,2-dione involves its interaction with specific molecular targets. It acts as an inhibitor of glyoxylase and transketolase by binding to the active sites of these enzymes, thereby preventing their normal function. This inhibition disrupts metabolic pathways, leading to various biochemical effects .
Comparison with Similar Compounds
- 3,4-Dimethoxy-3-cyclobutene-1,2-dione
- 3,4-Diethoxy-3-cyclobutene-1,2-dione
- 3,4-Dibutoxy-3-cyclobutene-1,2-dione
Comparison: 3,4-Dihydroxy-3-cyclobutene-1,2-dione is unique due to its hydroxyl groups, which confer distinct chemical reactivity and biological activity. In contrast, its methoxy, ethoxy, and butoxy derivatives have different solubility and reactivity profiles, making them suitable for different applications in organic synthesis and material science .
Properties
Molecular Formula |
C4H4O4 |
---|---|
Molecular Weight |
116.07 g/mol |
IUPAC Name |
3,4-dihydroxycyclobutane-1,2-dione |
InChI |
InChI=1S/C4H4O4/c5-1-2(6)4(8)3(1)7/h1-2,5-6H |
InChI Key |
LOXKJXLULTVXGW-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(=O)C1=O)O)O |
Origin of Product |
United States |
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